N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Description
N-[5-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, a thiadiazole ring, and a nitrobenzamide moiety
Properties
Molecular Formula |
C17H12BrN5O4S2 |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H12BrN5O4S2/c18-11-3-5-12(6-4-11)19-14(24)9-28-17-22-21-16(29-17)20-15(25)10-1-7-13(8-2-10)23(26)27/h1-8H,9H2,(H,19,24)(H,20,21,25) |
InChI Key |
WFLMKNOPYYWJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with hydrazine hydrate.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction using 4-bromobenzoyl chloride and an appropriate amine.
Attachment of the Carbamoyl Group: The carbamoyl group is attached via a reaction with isocyanate derivatives.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety is synthesized by nitration of benzamide using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification to scale up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[5-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE
- N-[5-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE
Uniqueness
N-[5-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-NITROBENZAMIDE is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
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